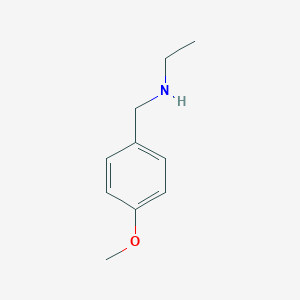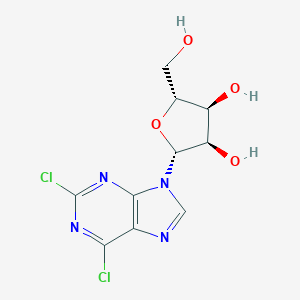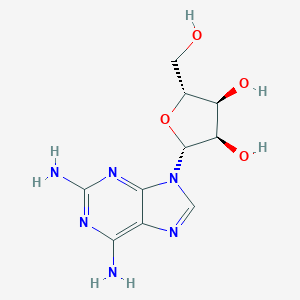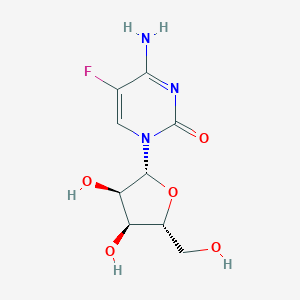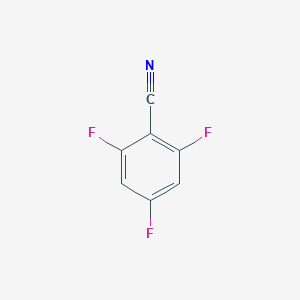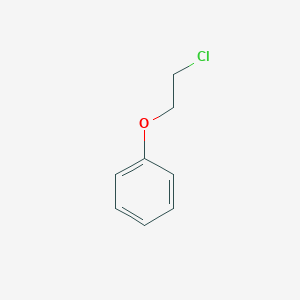
(2-Chloroethoxy)benzene
概述
描述
Synthesis Analysis
The synthesis of derivatives similar to (2-Chloroethoxy)benzene involves palladium-catalyzed reactions and other chemical synthesis techniques. A notable method includes the use of palladium-catalyzed double cross-coupling reactions for the preparation of dimethoxy derivatives of benzene compounds, showcasing the versatility and efficiency of modern synthetic approaches in creating complex molecules with precise chemical structures (Shimizu et al., 2011).
Molecular Structure Analysis
The molecular structure of benzene derivatives, including those similar to (2-Chloroethoxy)benzene, often features significant planarity and symmetrical arrangements. For instance, the determination of benzene's molecular structure through electron diffraction studies revealed its highly symmetrical, planar configuration, which is a critical factor in understanding the reactivity and properties of its derivatives (Tamagawa et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving (2-Chloroethoxy)benzene and its analogs often lead to the formation of complex molecules with unique properties. For example, the Friedel-Crafts alkylation reaction, a key method in the synthesis of aromatic compounds, demonstrates the reactivity of benzene derivatives under specific conditions, leading to products with varied substitution patterns and functionalities (Segi et al., 1982).
Physical Properties Analysis
The physical properties of benzene derivatives are influenced by their molecular structure and substitution patterns. The planarity and symmetrical nature of these molecules contribute to their stability and reactivity, which are essential for their applications in chemical synthesis and material science.
Chemical Properties Analysis
The chemical properties of (2-Chloroethoxy)benzene derivatives, such as their electrochemical behavior and photophysical characteristics, have been explored to understand their potential applications. Studies on chlorinated benzenes have shown that molecular orbital calculations can predict their reactivity and interaction with other chemical species, highlighting the importance of theoretical studies in complementing experimental findings (Beland et al., 1977).
科学研究应用
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “(2-Chloroethoxy)benzene” is used in the coupling reaction of benzaldehyde, cinnamyltrimethylsilane, and anisole in the synthesis of pseudo-symmetrical tamoxifen derivatives .
- Results or Outcomes : The outcome of this application is the synthesis of pseudo-symmetrical tamoxifen derivatives . Tamoxifen is a medication that is used to prevent breast cancer in women and treat breast cancer in women and men. The synthesis of its derivatives could potentially lead to the development of new therapeutic agents.
Application in Friedel-Crafts Acylation
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “(2-Chloroethoxy)benzene” could potentially be used in the Friedel-Crafts acylation of benzene derivatives . This reaction is one of the most frequently used reactions in organic synthesis to form C-C bonds .
- Results or Outcomes : The outcome of this application is the formation of acylated benzene derivatives . These derivatives are important in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
安全和危害
(2-Chloroethoxy)benzene is classified as having acute toxicity (Category 4, Oral) and can cause eye irritation (Category 2) .
Relevant Papers One relevant paper discusses the reaction pathway involved in the synthesis of dibenzo-18-crown-6 from catechol and bis (2-chloroethyl) ether . This highlights the utility of (2-Chloroethoxy)benzene and related compounds in complex organic syntheses.
属性
IUPAC Name |
2-chloroethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUYNUJARXBNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060761 | |
| Record name | (2-Chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethoxy)benzene | |
CAS RN |
622-86-6 | |
| Record name | (2-Chloroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloroethoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloroethoxy)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-chloroethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-Chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-chlorophenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-Chloroethoxy)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V283WU3KN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

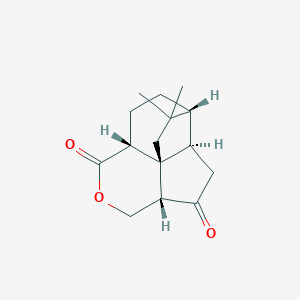
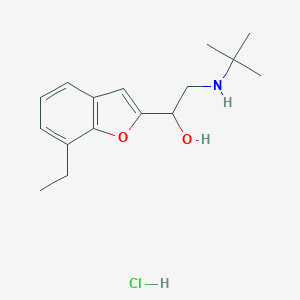
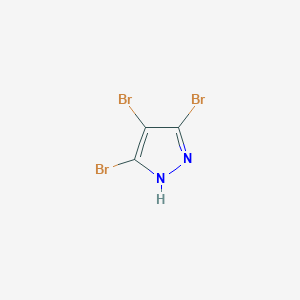

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)
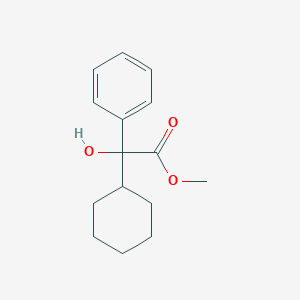
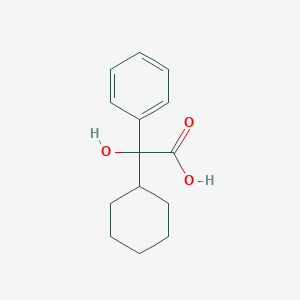
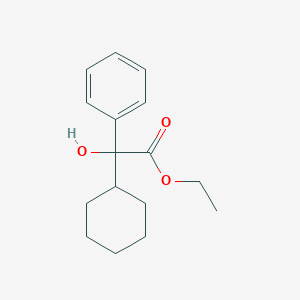
![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)
